molecular formula C11H21NO3 B3244236 Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate CAS No. 1609546-14-6

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate

Cat. No.: B3244236
CAS No.: 1609546-14-6
M. Wt: 215.29 g/mol
InChI Key: UYJVGPICOQDHIC-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.15214353 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. With the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of 215.29 g/mol, this compound features a tert-butyl group linked to a carbamate structure, which is further connected to a cyclopentyl moiety containing a hydroxyl group at the 3-position. This unique structure contributes to its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that certain carbamate derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal pathogens. While specific data on this compound is limited, similar structures have shown effectiveness in inhibiting microbial growth, suggesting a potential for further exploration in this area.

2. Enzyme Inhibition

The compound may interact with specific enzymes, acting as an inhibitor or modulator. The presence of the hydroxy and carbamate groups allows for hydrogen bonding, which can influence enzyme activity. For instance, compounds with similar structural features have been studied for their ability to inhibit carbonic anhydrase and other metalloenzymes .

3. Therapeutic Potential

This compound is being investigated for its therapeutic applications. Its structural characteristics may allow it to serve as a precursor in drug development, particularly targeting pathways involved in various diseases.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity and influencing biochemical pathways. This interaction could lead to various pharmacological effects, warranting further investigation into its binding affinities and pharmacokinetic properties.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research highlights the importance of carbamates in medicinal chemistry:

  • Enzyme Studies : Research has shown that compounds structurally similar to this compound exhibit significant inhibition of enzymes like carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and fluid secretion .
  • Antimicrobial Testing : In studies evaluating antimicrobial efficacy, carbamates have demonstrated moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing antimicrobial agents .

Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacterial/fungal pathogens
Enzyme InhibitionInteraction with enzymes affecting biochemical pathways
Therapeutic PotentialInvestigated for drug development applications

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-methylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJVGPICOQDHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145315
Record name Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609546-14-6
Record name Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609546-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.